molecular formula C13H13ClN2O2 B3009829 5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 2175979-42-5

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3009829
CAS No.: 2175979-42-5
M. Wt: 264.71
InChI Key: CSXLUFRKLFSSGS-UHFFFAOYSA-N
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Description

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound has been utilized in the synthesis of various chemical derivatives. For instance, oxidation of similar quinazoline derivatives has been explored to produce a range of compounds, such as 2,2'-disulfanediylbis[3-methylquinazolin-4(3H)-one] and 6-chloro-3-methylquinazoline-2,4(1H,3H)-dione (Lezina et al., 2012). Furthermore, these quinazoline derivatives react with ethanolamine and isothiocyanic acid to form various thioxoimidazo derivatives (Klásek et al., 2020).

Catalytic Applications

The compound's derivatives have been used in catalytic applications. In one study, 3-azidoquinoline-2,4(1H,3H)-diones, derived from similar compounds, were utilized in copper(I)-catalyzed cycloaddition reactions with terminal acetylenes, yielding 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011).

Structural and Molecular Studies

The compound has also been a focus in structural and molecular studies. For instance, the crystal structure of related hydroquinazoline derivatives was analyzed, providing insights into their molecular geometry and bonding parameters (Candan et al., 2001).

Photoreactivity and Molecular Rearrangements

The photoreactivity and molecular rearrangements of similar quinazoline derivatives have been explored. Photolysis of 6-chloro-1,3-dimethyluracil, a related compound, in the presence of trifluoroacetic acid, led to the formation of complex molecular structures like diazapentacyclo dodecane systems (Ohkura et al., 2001).

Novel Synthesis Methods

Novel methods for synthesizing derivatives of quinazoline diones have been developed. For example, Bronsted acidic ionic liquid, in the presence of chlorotrimethylsilane, was used as an efficient catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones (Kefayati et al., 2012).

Antimicrobial Studies

Some studies have focused on the antimicrobial potential of quinazoline derivatives. A series of carbostyril derivatives of 1H-pyrazole, which includes quinazoline-2,5-dione derivatives, showed promising antimicrobial activity against various pathogens (Thumar et al., 2011).

Properties

IUPAC Name

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-15-12(17)11-9(14)3-2-4-10(11)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXLUFRKLFSSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2Cl)N(C1=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.